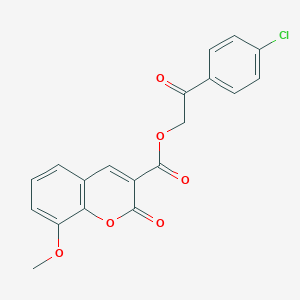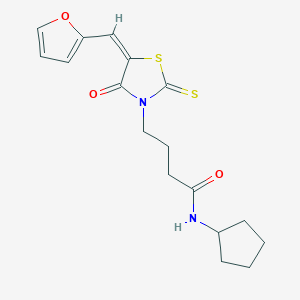![molecular formula C12H13N5O4 B2483397 2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid CAS No. 1021030-15-8](/img/structure/B2483397.png)
2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as those containing the imidazo[1,2-a]purine or imidazolino[1,2-h]purine moieties, typically involves multistep organic synthesis procedures. A notable method includes solid-supported synthesis for the generation of N,N-disubstituted imidazopurines, employing strategies like immobilization, conversion of adenine base, reductive amination, N-alkylation or N-acylation, and acidolytic cleavage from the support (Karskela & Lönnberg, 2006). Such methodologies underscore the complexity and versatility of synthesizing compounds within this chemical class.
Molecular Structure Analysis
The structure of imidazopurine derivatives, closely related to 2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetic acid, often features a complex arrangement of nitrogen, carbon, and other atoms creating a heterocyclic core. This core is crucial for the compound's interaction with biological molecules. Techniques like X-ray crystallography have been instrumental in determining the stereochemical structures of such compounds, providing insights into their three-dimensional configuration and potential interaction sites (Kanai et al., 1993).
Chemical Reactions and Properties
Imidazopurine and related compounds exhibit a variety of chemical behaviors, including reductive amination, N-alkylation, and the ability to undergo cyclization reactions. These chemical reactions are pivotal for the modification of the core structure, allowing for the synthesis of derivatives with varied biological activities. The ability of these compounds to participate in such reactions underlines their chemical versatility and potential as scaffolds for further chemical modifications (Shestakov et al., 2007).
Aplicaciones Científicas De Investigación
Chemical Interactions and Crystal Structures
Research by Bhatti et al. (2011) explores the crystal structure of a related compound, examining the interaction of components through hydrogen bonding. This study provides insights into the molecular structure and interactions of similar compounds (Bhatti et al., 2011).
Catalytic Applications
Nazari et al. (2014) discuss the use of a related imidazolyl-acetic acid as an efficient, green bifunctional organocatalyst for synthesizing specific compounds. This highlights its potential in green chemistry and catalysis applications (Nazari et al., 2014).
Synthesis of Biologically Active Compounds
El Kayal et al. (2019) detail the synthesis of new compounds using a derivative of acetic acid for anticonvulsant activity studies, demonstrating its utility in developing biologically active substances (El Kayal et al., 2019).
Antiviral and Cytostatic Applications
Hořejší et al. (2006) synthesized and evaluated compounds including derivatives of imidazolino[1,2-h]purin-8-yl acetic acid for their antiviral and cytostatic activities, revealing its potential in antiviral research (Hořejší et al., 2006).
Crystal Engineering and Interaction with Metal Ions
Mohapatra and Verma (2016) describe the design and synthesis of modified purine ligands, including 2-(2-amino-9H-purin-9-yl) acetic acid. Their work focuses on interactions with transition metal ions, important for crystal engineering (Mohapatra & Verma, 2016).
Synthesis of Anti-inflammatory Compounds
Madhura et al. (2014) utilized a compound structurally related to the target chemical in the synthesis of compounds with anti-inflammatory activity. This indicates its relevance in pharmaceutical synthesis (Madhura et al., 2014).
Biomimetic Oxidation Catalysis
Leduc et al. (1988) explored a biomimetic electrochemical system using imidazole derivatives for the oxidation of hydrocarbons. This study suggests potential applications in mimicking biological processes (Leduc et al., 1988).
Propiedades
IUPAC Name |
2-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-5-6(2)17-8-9(15(3)12(21)14-10(8)20)13-11(17)16(5)4-7(18)19/h4H2,1-3H3,(H,18,19)(H,14,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRHWAKYFRWUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(=O)O)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile](/img/structure/B2483314.png)


![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/no-structure.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2483322.png)
![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)



![1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride](/img/structure/B2483328.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483330.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483336.png)